![molecular formula C8H8BClO2 B8815099 trans-2-(4-Chlorophenyl)vinylboronic acid](/img/structure/B8815099.png)
trans-2-(4-Chlorophenyl)vinylboronic acid
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Overview
Description
trans-2-(4-Chlorophenyl)vinylboronic acid: is an organoboron compound with the molecular formula C8H8BClO2 . It is a derivative of boronic acid and features a vinyl group attached to a chlorophenyl ring. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: This method involves the reaction of with in the presence of a palladium catalyst and a base.
Hydroboration: Another method involves the hydroboration of 4-chlorostyrene with diborane followed by oxidation to yield the desired product.
Industrial Production Methods: Industrial production of trans-2-(4-Chlorophenyl)vinylboronic acid often employs the Suzuki-Miyaura coupling due to its efficiency and scalability. The process involves large-scale reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(4-Chlorophenyl)vinylboronic acid can undergo oxidation to form .
Reduction: It can be reduced to form .
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like or .
Reduction: Commonly uses reducing agents such as or .
Substitution: Often requires palladium catalysts and bases like potassium carbonate .
Major Products:
- Various substituted products depending on the electrophile used in substitution reactions .
4-Chlorophenylvinyl alcohol: (from oxidation)
4-Chlorophenylethylboronic acid: (from reduction)
Scientific Research Applications
Chemistry:
- Used in the synthesis of biaryl compounds through Suzuki-Miyaura coupling.
- Acts as a precursor for the synthesis of phthalides and biarylketones .
Biology:
- Employed in the development of bioconjugates for biological assays.
- Used in the synthesis of fluorescent probes for imaging applications .
Medicine:
- Investigated for its potential in the synthesis of pharmaceutical intermediates .
- Used in the development of drug delivery systems .
Industry:
- Utilized in the production of advanced materials such as polymers and nanomaterials .
- Acts as a key intermediate in the manufacture of agrochemicals .
Mechanism of Action
The mechanism of action of trans-2-(4-Chlorophenyl)vinylboronic acid primarily involves its role as a boron-containing reagent in organic synthesis. The boronic acid group can form boronate esters with diols, which are crucial intermediates in various chemical reactions. In Suzuki-Miyaura coupling, the compound reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds . This reaction proceeds through the formation of a palladium complex , followed by transmetalation and reductive elimination steps .
Comparison with Similar Compounds
- trans-2-(4-Methoxyphenyl)vinylboronic acid
- trans-2-(4-Methylphenyl)vinylboronic acid
- trans-2-Phenylvinylboronic acid
- trans-2-(4-Trifluoromethylphenyl)vinylboronic acid
Uniqueness:
- The presence of a chlorine atom in trans-2-(4-Chlorophenyl)vinylboronic acid imparts unique electronic properties that can influence its reactivity and selectivity in chemical reactions.
- Compared to its methoxy, methyl, and trifluoromethyl analogs, the chlorine substituent can enhance electrophilic aromatic substitution reactions and provide distinct steric effects .
Properties
Molecular Formula |
C8H8BClO2 |
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Molecular Weight |
182.41 g/mol |
IUPAC Name |
2-(4-chlorophenyl)ethenylboronic acid |
InChI |
InChI=1S/C8H8BClO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H |
InChI Key |
HWSDRAPTZRYXHN-UHFFFAOYSA-N |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)Cl)(O)O |
Origin of Product |
United States |
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